4-Bromopyrazolo[1,5-a]pyridin-3-amine
Description
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKXZCXXXXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the reaction of pyrazolo[1,5-a]pyridine with brominating agents under controlled conditions . One common method includes the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 4 facilitates transition metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.
Suzuki-Miyaura Coupling
4-Bromopyrazolo[1,5-a]pyridin-3-amine reacts with boronic acids or esters under palladium catalysis to form biaryl derivatives. For example:
| Boronic Acid/Esters | Catalyst System | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78–85 | THF, 80°C, 12h | |
| Pyridinylboronic ester | PdCl₂(dppf), CsF | 65 | DMF, 100°C, 8h |
Mechanism : Oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.
Nucleophilic Substitution
The electron-withdrawing pyridine ring activates the C–Br bond for nucleophilic displacement.
Amine/Alkoxy Substitution
Reactions with amines or alkoxides yield substituted derivatives:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C | 4-Piperidinyl derivative | 72 | |
| Sodium methoxide | MeOH, reflux | 4-Methoxy derivative | 68 |
Limitation : Steric hindrance from the fused pyrazole ring can reduce reactivity at position 4.
Cyclization Reactions
The amine group at position 3 participates in intramolecular cyclizations to form polycyclic systems.
Formation of Fused Heterocycles
Reaction with α,β-unsaturated carbonyl compounds generates pyrazolo[1,5-a]quinolines:
| Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acrylate | K₂CO₃, DMF | Pyrazoloquinoline-3-carboxylate | 60 | |
| Chalcone | TFA, 80°C | 6-Aryl-pyrazoloquinoline | 55 |
Mechanism : Michael addition of the amine to the α,β-unsaturated carbonyl, followed by cyclodehydration.
Functional Group Transformations
The amine group undergoes standard transformations, enhancing derivatization potential.
Acylation/Sulfonylation
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 3-Acetamido derivative | 90 | |
| Tosyl chloride | CH₂Cl₂, rt | 3-Tosylamido derivative | 85 |
Metal-Halogen Exchange
The bromine atom undergoes lithium-halogen exchange for further functionalization:
| Reagent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-BuLi | CO₂ | 4-Carboxylic acid | 40 | |
| i-PrMgCl·LiCl | DMF | 4-Formyl derivative | 50 |
Note : Low yields are attributed to competing side reactions at the electron-rich pyridine ring.
Catalytic C–H Functionalization
Recent advances enable direct functionalization of the pyridine ring:
| Reaction Type | Catalyst | Position Modified | Yield (%) | Reference |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂, Ag₂CO₃ | Position 6 | 55 | |
| Alkynylation | CuI, Phenanthroline | Position 2 | 48 |
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromopyrazolo[1,5-a]pyridin-3-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for treating several diseases.
Key Applications:
- Cancer Treatment: Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit anti-cancer properties. For instance, certain analogs have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth .
- Neurological Disorders: Compounds related to 4-bromopyrazolo[1,5-a]pyridin-3-amine are being explored for their neuroprotective effects. They may serve as potential treatments for conditions such as Alzheimer's disease by modulating pathways involved in neurodegeneration .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 4-bromopyrazolo[1,5-a]pyridin-3-amine and its biological activity is crucial for optimizing its therapeutic potential.
Research Findings:
- Selectivity and Potency: Studies have demonstrated that modifications at specific positions of the pyrazolo ring can significantly affect the compound's potency against various targets. For example, substituents at the R1 position can lead to varying degrees of inhibition against kinases like GSK-3β and CDK-2 .
Case Studies
Several case studies illustrate the practical applications of 4-bromopyrazolo[1,5-a]pyridin-3-amine in drug discovery:
Synthesis and Optimization
The synthesis of 4-bromopyrazolo[1,5-a]pyridin-3-amine involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have led to improved processes that facilitate large-scale production while maintaining high chemical purity .
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and enzymes . The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cell proliferation, differentiation, and survival, making it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
Key Observations :
- Bromine at position 4 (vs.
- Pyrimidine analogs (e.g., 3-aminopyrazolo[1,5-a]pyrimidine) exhibit distinct electronic properties due to additional nitrogen atoms, enhancing solubility and fluorescence .
Functional Group Modifications
Key Observations :
- Carboxamide derivatives of 4-bromopyrazolo[1,5-a]pyridine show high purity but lack reported bioactivity data, unlike structurally related imidazo[1,5-a]pyridines, which exhibit antibacterial effects .
- Hydrophobic substituents (e.g., ethyl groups) may enhance entropic binding to targets like papain .
Heterocyclic Core Variations
Key Observations :
- Triazolo analogs (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) offer expanded hydrogen-bonding capacity, making them suitable for targeting nucleotide-binding domains .
- Pyrazolo[1,5-a]pyrimidines with amino groups at C7 display red-shifted fluorescence compared to pyridine-based analogs, useful in imaging applications .
Biological Activity
4-Bromopyrazolo[1,5-a]pyridin-3-amine is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridines, including 4-bromopyrazolo[1,5-a]pyridin-3-amine, exhibit antimicrobial properties. A study highlighted that certain pyrazolo derivatives showed promising activity against Mycobacterium tuberculosis (M.tb), suggesting potential applications in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency against M.tb .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth . The biological assays indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation.
Enzyme Inhibition
4-Bromopyrazolo[1,5-a]pyridin-3-amine has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways. In particular, studies have shown that related compounds can act as COX inhibitors, reducing the production of pro-inflammatory mediators . The inhibitory concentrations (IC50) for these compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies provide insight into how different substituents on the pyrazolo ring affect biological activity. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions showed reduced activity.
- Electron-Donating Groups : Conversely, electron-donating groups generally enhanced biological activity .
Table 1 summarizes the SAR findings for various derivatives of pyrazolo[1,5-a]pyridine:
| Compound | Substituent | Activity (MIC/IC50) | Target |
|---|---|---|---|
| A | -F | 0.40 µg/mL | M.tb |
| B | -Cl | 0.04 µmol | COX-2 |
| C | -Br | 0.88 µg/mL | Cancer |
Study on Antimicrobial Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridines and evaluated their antimicrobial efficacy against M.tb. The results indicated that certain derivatives exhibited MIC values as low as 0.40 µg/mL, demonstrating significant potential as anti-tuberculosis agents .
Investigation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compounds were tested for their ability to inhibit COX enzymes. Notably, one derivative showed an IC50 value comparable to celecoxib (0.04 µmol), indicating strong anti-inflammatory potential .
Q & A
How can the synthesis of 4-Bromopyrazolo[1,5-a]pyridin-3-amine be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use 1,1,3,3-tetramethylguanidine (TMG) to activate aldehydes and enhance electrophilicity in multi-component reactions, as demonstrated in solvent-free syntheses of pyrazolo[1,5-a]pyrimidines (yields: 86–98%) .
- Reaction Conditions : Employ reflux conditions with triethyl orthoformate for 1 hour to minimize side products .
- Purification : Utilize column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from methanol for high-purity isolation .
What strategies address regioselectivity challenges in brominated pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- Catalyst-Driven Control : Novel catalysts (e.g., Brønsted acids or bases) can direct bromination to the 4-position by stabilizing transition states .
- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic competition, favoring the desired regioisomer .
- X-ray Validation : Confirm regioselectivity via single-crystal X-ray diffraction, as shown for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Which methodologies are recommended for structural confirmation of 4-Bromopyrazolo[1,5-a]pyridin-3-amine?
Methodological Answer:
- Multi-Technique Approach :
How to analyze reaction mechanisms in pyrazolo[1,5-a]pyrimidine formation?
Methodological Answer:
- Kinetic Profiling : Monitor reaction progress via in-situ -NMR to identify intermediates .
- Isotopic Labeling : Use -labeled reagents to trace carbon migration pathways .
- Computational Modeling : Apply DFT calculations to predict transition states and validate proposed mechanisms .
How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Alternative Techniques : Employ IR spectroscopy to detect functional groups (e.g., C=O at 1680–1725 cm) .
What synthetic strategies enable novel derivative synthesis for biological testing?
Methodological Answer:
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-bromo position .
- Functional Group Interconversion : Convert the 3-amine to carboxamides or sulfonamides for enhanced bioactivity .
- Salt Formation : Prepare hydrochloride salts to improve solubility, as shown for pyrazolo[1,5-a]pyridin-3-amine derivatives .
How to handle hygroscopic intermediates in multi-step syntheses?
Methodological Answer:
- Anhydrous Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- Stabilization : Convert intermediates to stable salts (e.g., hydrochloride) .
- Storage : Store under inert gas (N/Ar) at –20°C to prevent decomposition .
How to design experiments for evaluating biological activity of pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., AAK1) using fluorescence polarization assays .
- Dose-Response Studies : Determine IC values via serial dilution (e.g., 0.1–100 µM) .
- Control Groups : Include reference compounds (e.g., E2508 for CRF1 receptor antagonism) to benchmark activity .
How to optimize chromatographic separation of structurally similar pyrazolo[1,5-a]pyridine analogs?
Methodological Answer:
- Mobile Phase Optimization : Adjust pH with 0.1% TFA in acetonitrile/water gradients to improve peak resolution .
- Stationary Phase Selection : Use C18 columns with 3-µm particle size for high-efficiency separation .
- Prep-HPLC : Scale up with 20–50 µm silica gel for bulk purification .
How to assess the thermal stability of 4-Bromopyrazolo[1,5-a]pyridin-3-amine?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N atmosphere .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
